molecular formula C13H12BrNO3 B8207760 Ethyl 8-bromo-4-hydroxy-7-methylquinoline-3-carboxylate

Ethyl 8-bromo-4-hydroxy-7-methylquinoline-3-carboxylate

Cat. No.: B8207760
M. Wt: 310.14 g/mol
InChI Key: OWIUEZFVDQPAHV-UHFFFAOYSA-N
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Description

Ethyl 8-bromo-4-hydroxy-7-methylquinoline-3-carboxylate is a quinoline derivative with a bromine atom at the 8th position, a hydroxyl group at the 4th position, a methyl group at the 7th position, and an ethyl ester at the 3rd position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-bromo-4-hydroxy-7-methylquinoline-3-carboxylate typically involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by bromination and esterification. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-bromo-4-hydroxy-7-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 8-bromo-4-hydroxy-7-methylquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 8-bromo-4-hydroxy-7-methylquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate: Lacks the methyl group at the 7th position.

    Ethyl 4-hydroxy-7-methylquinoline-3-carboxylate: Lacks the bromine atom at the 8th position.

    Ethyl 8-bromo-7-methylquinoline-3-carboxylate: Lacks the hydroxyl group at the 4th position

Uniqueness

Ethyl 8-bromo-4-hydroxy-7-methylquinoline-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromine atom, hydroxyl group, and methyl group in specific positions allows for unique interactions with biological targets and distinct chemical properties compared to other quinoline derivatives .

Properties

IUPAC Name

ethyl 8-bromo-7-methyl-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO3/c1-3-18-13(17)9-6-15-11-8(12(9)16)5-4-7(2)10(11)14/h4-6H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIUEZFVDQPAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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